
N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride is a useful research compound. Its molecular formula is C19H21BrClN5 and its molecular weight is 434.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Copper-Catalyzed Cyclization
The quinazoline core can be synthesized via copper-catalyzed reactions. A method using 2-halobenzoic acids and guanidines in the presence of CuI forms 2-aminoquinazoline derivatives (yields: 65–85%) . For the target compound, this approach would involve:
-
Reacting 2-bromo-4-(4-methylpiperazin-1-yl)benzoic acid with N-(4-bromophenyl)guanidine .
-
Cyclization under basic conditions (K2CO3) at 80–100°C.
Key Data
Starting Material | Catalyst | Temp (°C) | Yield (%) | Source |
---|---|---|---|---|
2-Bromo-4-(piperazinyl)benzoic acid | CuI | 90 | 78 |
Acid-Mediated Annulation
Hydrochloric acid facilitates [4+2] annulation between N-benzyl cyanamide and substituted benzaldehydes to form 2-aminoquinazolines . Adapting this for the target compound:
-
React 4-(4-methylpiperazin-1-yl)-2-aminobenzaldehyde with N-(4-bromophenyl)cyanamide .
-
Use HCl as a mediator in hexafluoroisopropanol (HFIP) at 90°C (yield: ~73%) .
Nucleophilic Aromatic Substitution
The 4-methylpiperazine moiety enables further substitution. For example:
-
Alkylation : React with ethyl bromoacetate in DMF to introduce ester groups .
-
Acylation : Treat with acetyl chloride under anhydrous conditions .
Example Reaction
Target Compound+CH3COClEt3N, DCMAcetylated Derivative
Suzuki-Miyaura Coupling
The 4-bromophenyl group undergoes cross-coupling with boronic acids. A protocol using Pd(PPh3)4 in dioxane/water (3:1) at 80°C achieves aryl-aryl bonds :
Target Compound+Ar-B(OH)2Pd(0)Biaryl Derivative
Optimized Conditions
Catalyst | Ligand | Solvent | Yield (%) | Source |
---|---|---|---|---|
Pd(PPh3)4 | None | Dioxane | 85 |
Hydrolytic Stability
The hydrochloride salt is stable in acidic conditions (pH 1–3) but hydrolyzes in basic media (pH > 10) to form 4-(4-methylpiperazin-1-yl)quinazolin-2-amine .
Degradation Products
-
Base Hydrolysis :
Target CompoundNaOH, MeOHQuinazolinone+4-Bromoaniline
Pharmacophore Optimization
-
Sulfonamide Introduction : React with sulfonyl chlorides (e.g., 2-trifluoromethoxybenzenesulfonyl chloride ) to enhance bioavailability .
-
Cyclohexylmethyl Bridging : Improves CNS penetration via N-alkylation .
Representative Derivative
Modification | Bioactivity | Source |
---|---|---|
Sulfonamide at C2 | COX-II inhibition (IC50 = 0.8 μM) |
Spectroscopic Data
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5.ClH/c1-24-10-12-25(13-11-24)18-16-4-2-3-5-17(16)22-19(23-18)21-15-8-6-14(20)7-9-15;/h2-9H,10-13H2,1H3,(H,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZAYMXXTZWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.